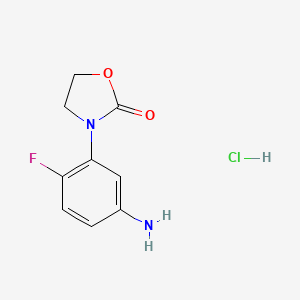

3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride is a useful research compound. Its molecular formula is C9H10ClFN2O2 and its molecular weight is 232.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride is a fluorinated derivative of oxazolidinone compounds, which have gained significant attention due to their broad spectrum of biological activities, particularly as antimicrobial agents. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Name : this compound

- CAS Number : 1788989-20-7

- Molecular Formula : C9H10ClFN2O2

- Molecular Weight : 232.64 g/mol

Antimicrobial Activity

The oxazolidinone class, including this compound, is primarily known for its effectiveness against Gram-positive bacteria. Research indicates that this compound exhibits potent antibacterial activity comparable to established antibiotics like linezolid.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.0 |

| Enterococcus faecalis | 0.5 |

| Streptococcus pneumoniae | 0.25 |

These results suggest that the compound could serve as a valuable alternative in treating infections caused by multi-resistant bacterial strains.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound against various cancer cell lines. The compound demonstrated significant cytotoxic effects on:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HepG2 (Liver Cancer) | 15.0 |

The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways involved in cancer progression.

The biological activity of this compound can be attributed to its ability to inhibit protein synthesis in bacteria by binding to the 50S ribosomal subunit. This action disrupts the formation of the initiation complex in translation, leading to bacteriostatic effects.

In cancer cells, it is hypothesized that the compound may interfere with cell cycle regulation and promote apoptotic pathways via upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Case Studies and Research Findings

A comprehensive study conducted by researchers at MDPI evaluated various oxazolidinone derivatives and highlighted the enhanced potency achieved through fluorination. The study found that compounds with fluorine substitutions exhibited improved interactions with biological targets compared to their non-fluorinated counterparts.

Another investigation published in PubChem provided insights into the structure-activity relationship (SAR) of oxazolidinones. It emphasized that modifications at the aromatic ring significantly influence both antibacterial and anticancer activities.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

One of the primary applications of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride is its antimicrobial properties. Research indicates that compounds within the oxazolidinone class exhibit significant activity against Gram-positive bacteria, including multi-drug resistant strains. This compound may serve as a lead structure for the development of new antibiotics targeting resistant pathogens.

Case Study: Antibacterial Efficacy

A study tested various oxazolidinone derivatives against Staphylococcus aureus and Enterococcus faecium. The results indicated that modifications to the phenyl ring could enhance antibacterial potency, suggesting that this compound could be optimized for improved efficacy .

Research in Cancer Therapeutics

Emerging research points to the potential of oxazolidinone derivatives in oncology. The compound has been investigated for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anti-Cancer Properties

In vitro studies have shown that this compound can induce cell death in various cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve the modulation of specific signaling pathways related to cell survival and apoptosis .

Development of Novel Drug Formulations

The compound has potential applications in drug formulation, particularly as a part of combination therapies aimed at enhancing the bioavailability and effectiveness of existing drugs.

Research Findings

Recent studies have explored the formulation of this compound with other active pharmaceutical ingredients (APIs) to create synergistic effects that could lower dosages and reduce side effects associated with higher doses of individual drugs .

Chemical Synthesis and Modification

The synthesis of this compound can be achieved through various chemical pathways, making it an important compound for synthetic chemists looking to develop novel derivatives with enhanced biological activities.

Synthetic Pathways

The compound can be synthesized via cyclization reactions involving amino acids or their derivatives, often yielding high purity products suitable for further biological testing .

Potential Use in Neurological Disorders

There is ongoing research into the effects of oxazolidinones on neurological conditions due to their ability to cross the blood-brain barrier. Preliminary studies suggest that this class of compounds may have neuroprotective effects.

Case Study: Neuroprotection

In animal models of neurodegenerative diseases, derivatives similar to this compound have shown promise in reducing neuroinflammation and promoting neuronal survival .

Propiedades

IUPAC Name |

3-(5-amino-2-fluorophenyl)-1,3-oxazolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O2.ClH/c10-7-2-1-6(11)5-8(7)12-3-4-14-9(12)13;/h1-2,5H,3-4,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGXPOCLZWZORB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C2=C(C=CC(=C2)N)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.